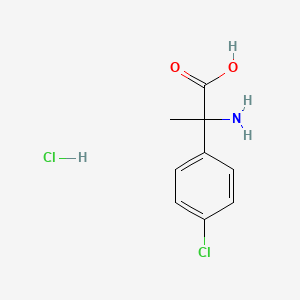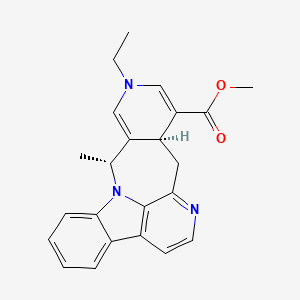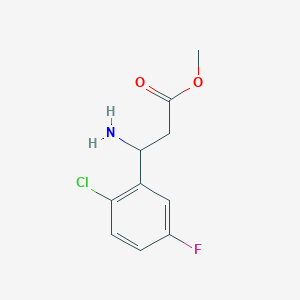
Methyl3-amino-3-(2-chloro-5-fluorophenyl)propanoatehcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2. It is known for its unique structure, which includes an amino group, a chloro-fluorophenyl group, and a propanoate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride is carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and recrystallization .
化学反应分析
Types of Reactions
Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The chloro and fluoro groups in the compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpropanoate compounds .
科学研究应用
Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride include:
- Methyl 3-amino-3-(2-chlorophenyl)propanoate
- Methyl 3-amino-3-(2-fluorophenyl)propanoate
- Methyl 3-amino-3-(2-bromophenyl)propanoate .
Uniqueness
What sets Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride apart from these similar compounds is the presence of both chloro and fluoro substituents on the phenyl ring. This unique combination of substituents can influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C10H11ClFNO2 |
|---|---|
分子量 |
231.65 g/mol |
IUPAC 名称 |
methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4,9H,5,13H2,1H3 |
InChI 键 |
AQKFLNXWVITTAE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(C1=C(C=CC(=C1)F)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


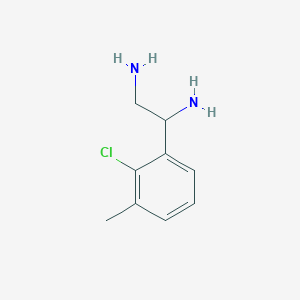
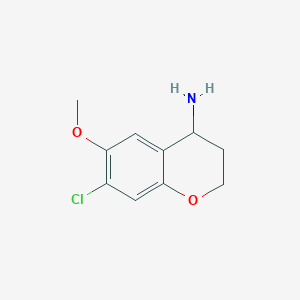
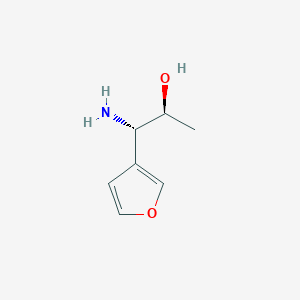
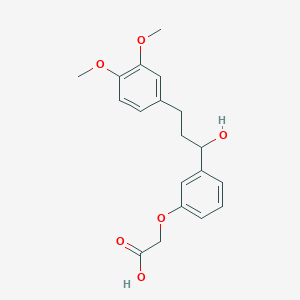
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
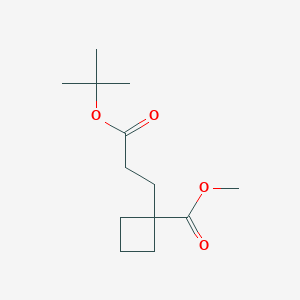
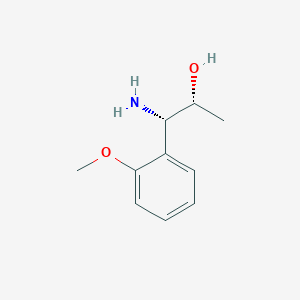
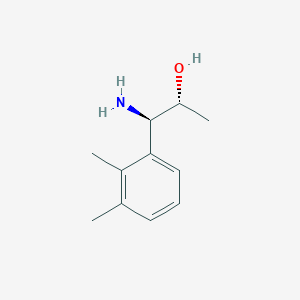
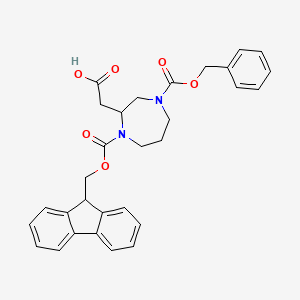
![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)

